molecular formula C54H45BrCuP3 B095118 Bromotris(triphenylphosphine)copper(I) CAS No. 15709-74-7

Bromotris(triphenylphosphine)copper(I)

Cat. No. B095118
CAS RN: 15709-74-7
M. Wt: 930.3 g/mol
InChI Key: QXLPGKOIQZWUPL-UHFFFAOYSA-M
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Description

Bromotris(triphenylphosphine)copper(I) is a copper(I) complex that has been identified as an air-stable and soluble catalyst useful in organic synthesis. It has been specifically utilized in the synthesis of diaryl ethers, demonstrating its utility in coupling reactions involving electron-rich aryl bromides and phenols . The compound has also been studied as a model for photoisomerization reactions, which are significant in photobiological processes such as vision .

Synthesis Analysis

The synthesis of bromotris(triphenylphosphine)copper(I) involves the reaction of triphenylphosphine with a copper(I) source in the presence of a halogen, typically bromine. This reaction can yield complexes that are stable in air and can be recrystallized from solvents such as dichloromethane to obtain light-brown crystals . The synthesis process is crucial for producing the compound in a pure form, which is necessary for its application as a catalyst in organic reactions.

Molecular Structure Analysis

The molecular structure of bromotris(triphenylphosphine)copper(I) has been determined through X-ray diffraction data. The compound crystallizes in the monoclinic space group P21/c. The coordination polyhedron around the copper(I) ion in the complex is best described as a distorted tetrahedron . This structural information is vital for understanding the reactivity and catalytic properties of the complex.

Chemical Reactions Analysis

Bromotris(triphenylphosphine)copper(I) has been shown to catalyze the formation of diaryl ethers, a reaction that is facilitated by the presence of cesium carbonate in NMP (N-Methyl-2-pyrrolidone). The complex is capable of coupling electron-rich aryl bromides with phenols, and it has been observed that electron-deficient aryl bromides can also undergo coupling with phenols, albeit without the need for the catalyst under certain conditions . Additionally, the complex has been used to study photo-induced isomerization, where spectral changes upon irradiation indicate a transformation from syn to anti configuration of a C-N bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromotris(triphenylphosphine)copper(I) are closely related to its stability and solubility. As an air-stable complex, it can be handled in an atmospheric environment without significant degradation, which is advantageous for practical laboratory use. Its solubility in organic solvents like NMP makes it a versatile catalyst for various organic transformations. The compound's ability to undergo photoisomerization also points to its potential in applications that require light-induced chemical changes .

Scientific Research Applications

  • It serves as a catalyst in the synthesis of diaryl ethers. Using bromo(triphenylphosphine)copper(I), diaryl ethers can be synthesized from electron-rich aryl bromides and phenols in the presence of cesium carbonate (Gujadhur & Venkataraman, 2001).

  • Bromotris(triphenylphosphine)copper(I) is employed as an alternative catalytic compound in the copper-catalyzed azide-alkyne reaction (CuAAC) for synthesizing brush-like copolymer systems, useful as polymer vehicles for cellular and drug delivery. It stabilizes copper in the +1 oxidative state in aqueous solvents and can be used at true catalyst concentrations (Seelbach et al., 2015).

  • In the field of hydrogenation, bromotris(triphenylphosphine)-rhodium(I) has been evaluated for its effectiveness as a homogeneous hydrogenation catalyst, which may provide insights into the potential use of bromotris(triphenylphosphine)copper(I) in similar applications (Bland et al., 1984).

  • The compound has been used in studies of copper(I) halide complexes with various ligands, suggesting its potential in the development of new coordination compounds (Aslanidis et al., 2004).

  • It has been involved in the atom transfer radical addition reaction, indicating its usefulness in organic synthesis and radical chemistry (Fedorov et al., 2019).

Safety And Hazards

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Special hazards arising from the substance or mixture include carbon oxides, oxides of phosphorus, hydrogen bromide gas, and copper oxides . Firefighters should wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

bromocopper;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.BrH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLPGKOIQZWUPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45BrCuP3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460045
Record name Bromotris(triphenylphosphine)copper(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

930.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromotris(triphenylphosphine)copper(I)

CAS RN

15709-74-7
Record name Bromotris(triphenylphosphine)copper(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
MC Datta, CR Saha, D Sen - Journal of Chemical Technology …, 1979 - Wiley Online Library
Homogeneous reduction of nitrobenzene by hydrogen in presence of complex [Cu I Br(PPh 3 ) 3 ] as catalyst has been investigated. From a study of various operational parameters, it …
Number of citations: 7 onlinelibrary.wiley.com
R Gujadhur, D Venkataraman - Synthetic Communications, 2001 - Taylor & Francis
We have found that bromo(triphenylphosphine)copper(I), an air-stable and soluble copper(I) complex, can be used as a catalyst in the synthesis of diaryl ethers. Using this catalyst, we …
Number of citations: 135 www.tandfonline.com
SI Khan, S Ahmad, IA Khan, A Badshah… - New Journal of …, 2021 - pubs.rsc.org
In this work, nine new mixed-ligand complexes with the general formula [CuBr(TPP)2Tu1–9] were synthesized. The copper(I) complexes of triphenylphosphine (TPP) and different N,N′…
Number of citations: 2 pubs.rsc.org
D Döhler, P Michael, WH Binder - Macromolecules, 2012 - ACS Publications
The concept of self-healing polymers requires fast and efficient cross-linking processes, ideally based on catalytic reactions. We investigate autocatalytic effects in cross-linking …
Number of citations: 79 pubs.acs.org
M Leitheiser, D Coucouvanis - Inorganic Chemistry, 1977 - ACS Publications
Reactions of the Sn (S2C202) 32-complex with the bis (triphenylphosphine) copper (I) cation, CuL2+, the Zn [(02C2S2) CuL2] 2 complex with stannic halides, and the 02C2S2CuL2" …
Number of citations: 13 pubs.acs.org
DJ Saturnino, PR Girardot - Inorganic Chemistry, 1974 - ACS Publications
The a form converts to the ß form in the presence of chloroform. The reverse conversion of ß form to a form occurs in the presence of the more strongly ionizing solvents ethanol or …
Number of citations: 3 pubs.acs.org
N Borsub - 1983 - search.proquest.com
In part I, bromotris (triphenylphosphine) copper (I), bromopyridinetriphenylphosphinecopper (I), and bromo-2, 2'-bipyridinetriphenylphosphinecopper (I) were tested as sensitizers for the …
Number of citations: 2 search.proquest.com
S Nkrumah-Agyeefi, BJ Pella, N Singh… - International journal of …, 2019 - Elsevier
Copper(I) catalyzed azide-alkyne cycloadditions, click reactions, are an established synthetic tool to derivatize polymers. Only a few catalytic systems have been explored towards the …
Number of citations: 4 www.sciencedirect.com
S Binauld, F Boisson, T Hamaide… - Journal of Polymer …, 2008 - Wiley Online Library
Oligomers and polymers containing triazole units were synthesized by the copper(I)‐catalyzed 1,3‐dipolar cycloaddition step‐growth polymerization of four difunctional azides and …
Number of citations: 73 onlinelibrary.wiley.com
SI Khan, S Ahmad, AA Altaf, MK Rauf… - New Journal of …, 2019 - pubs.rsc.org
Nine new copper complexes with the general formula [CuX(TPP)n(ATU)3−n] (where X = Cl, Br, and I, ATU = acetylthiourea, TPP = triphenylphosphine and n varies as 0, 1 and 2) were …
Number of citations: 8 pubs.rsc.org

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